molecular formula C20H24Cl2N2O2 B13762437 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-phenyl-, hydrochloride CAS No. 57462-71-2

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-phenyl-, hydrochloride

Cat. No.: B13762437
CAS No.: 57462-71-2
M. Wt: 395.3 g/mol
InChI Key: LPOQXPPCSQBNRX-UHFFFAOYSA-N
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Description

The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-phenyl-, hydrochloride is a benzoxazinone derivative characterized by a heterocyclic core structure (4H-1,4-benzoxazin-3-one) with specific substitutions: a chlorine atom at position 6, a phenyl group at position 2, and a 2-diethylaminoethyl side chain at position 4, which is protonated as a hydrochloride salt. Benzoxazinones are naturally occurring secondary metabolites with diverse bioactivities, including herbicidal, antifungal, and enzyme-inhibitory properties . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or agrochemical formulations.

Properties

CAS No.

57462-71-2

Molecular Formula

C20H24Cl2N2O2

Molecular Weight

395.3 g/mol

IUPAC Name

2-(6-chloro-3-oxo-2-phenyl-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C20H23ClN2O2.ClH/c1-3-22(4-2)12-13-23-17-14-16(21)10-11-18(17)25-19(20(23)24)15-8-6-5-7-9-15;/h5-11,14,19H,3-4,12-13H2,1-2H3;1H

InChI Key

LPOQXPPCSQBNRX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=CC(=C2)Cl)OC(C1=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Biological Activity

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-phenyl-, hydrochloride is a synthetic compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C20H24ClN2O2C_{20}H_{24}ClN_{2}O_{2} and a molecular weight of approximately 395.3 g/mol. Its structure features a benzoxazine core with a chloro substituent and a diethylaminoethyl side chain, which may enhance its pharmacological properties compared to other analogs .

Property Details
Molecular FormulaC20H24ClN2O2
Molecular Weight395.3 g/mol
Core StructureBenzoxazine
Key SubstituentsChloro, Diethylaminoethyl

Antitumor Activity

Research indicates that derivatives of benzoxazinones exhibit significant antitumor properties. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, with some derivatives showing an ID50 value as low as 9.9 µM against P388 cells . The introduction of specific substituents in the benzoxazine structure can enhance these effects.

Antifungal Activity

Recent studies have demonstrated that certain benzoxazinone derivatives possess antifungal activity against pathogens such as Aspergillus fumigatus and Candida albicans. For instance, novel derivatives were synthesized and evaluated for their minimum inhibitory concentrations (MIC), showing promising results . The structural modifications in the benzoxazine framework were crucial for improving antifungal efficacy.

Antioxidant Properties

Benzoxazinone derivatives have been reported to exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. Compounds with specific functional groups showed enhanced radical scavenging activities in various assays .

The biological activities of 4H-1,4-Benzoxazin-3-one derivatives can be attributed to several mechanisms:

  • Cell Cycle Modulation : Certain compounds have been shown to alter cell cycle distribution in cancer cells, leading to apoptosis .
  • Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in tumor progression or fungal growth. For example, inhibitors of porcine pancreatic elastase were identified among related benzoxazinones .
  • Radical Scavenging : The antioxidant activity is primarily due to the ability of these compounds to donate electrons and neutralize free radicals .

Case Study 1: Cytotoxicity in Cancer Cells

A study on the cytotoxicity of various benzoxazinone derivatives revealed that specific substitutions significantly influenced their effectiveness against P388 leukemia cells. Compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts.

Case Study 2: Antifungal Efficacy

In another investigation, a series of newly synthesized benzoxazinone derivatives were tested against Gibberella zeae and Phytophthora infestans. Compound modifications led to varying degrees of antifungal activity, with some achieving over 76% inhibition rates at specific concentrations .

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural Analogues and Substituent Effects

The benzoxazinone core allows for extensive structural modifications, which influence physicochemical properties and biological activities. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications
Target Compound : 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-phenyl-, hydrochloride 6-Cl, 2-Ph, 4-(2-diethylaminoethyl)·HCl ~435.3 (estimated) Hydrochloride salt improves solubility; diethylaminoethyl may enhance CNS penetration. Likely CNS or enzyme-targeting (inference from analogs)
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-diethylaminopropyl)-2-methyl-, hydrochloride (PubChem) 6-Cl, 2-Me, 4-(3-diethylaminopropyl)·HCl ~449.3 Longer alkyl chain (propyl vs. ethyl) increases lipophilicity. Not specified, but similar to target compound
6-Chloro-2H-1,4-benzoxazin-3(4H)-one (Acta Cryst.) 6-Cl 185.6 Minimal substitutions; uncharged. Herbicidal, antifungal
Brilaroxazine Hydrochloride (USAN) 6-(4-(4-(2,3-dichlorophenyl)piperazinyl)butoxy) ~512.8 Piperazinyl-butoxy group enables serotonin/dopamine receptor interactions. Antipsychotic candidate
2-Methyl-6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride (American Elements) 2-Me, 6-(piperidine-4-carbonyl)·HCl 310.8 Piperidine-carbonyl enhances hydrogen-bonding potential. Pharmaceutical intermediate

Functional Group Impact on Bioactivity

  • Chlorine at Position 6: Common in herbicidal benzoxazinones (e.g., flumioxazin) . In the target compound, this group may confer herbicidal activity or enhance binding to enzymes like ACCase .
  • Diethylaminoethyl Side Chain: This cationic side chain, when protonated, could facilitate interactions with anionic targets (e.g., calmodulin or neurotransmitter receptors) . Contrast with the piperazinyl group in Brilaroxazine, which is optimized for CNS receptor affinity .
  • Phenyl vs.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Hydrochloride salts (target compound, Brilaroxazine) exhibit higher aqueous solubility than neutral analogs (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one) .
  • Lipophilicity: The diethylaminoethyl group balances hydrophilicity and lipophilicity, whereas the piperidine-carbonyl group in American Elements’ compound introduces polar interactions .

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